![molecular formula C8H9BrO B3048622 Benzyloxymethyl bromide CAS No. 17690-16-3](/img/structure/B3048622.png)
Benzyloxymethyl bromide
Overview
Description
Benzyloxymethyl bromide is a type of organic compound that features a benzene ring (C6H6) attached to a methylene group (−CH2−) and a bromine atom . It is related to benzyl bromide, which is a colorless liquid with lachrymatory properties . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Synthesis Analysis
The synthesis of benzyloxymethyl bromide can be achieved through various methods. One such method involves the use of the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Another method involves the use of diisobutylaluminum hydride (DIBAH) in the reduction of esters to aldehydes .Molecular Structure Analysis
The molecular structure of benzyloxymethyl bromide consists of a benzene ring substituted with a bromomethyl group . The benzene ring is a cyclic structure consisting of six carbon atoms, each bonded to a hydrogen atom. The bromomethyl group consists of a carbon atom bonded to three hydrogen atoms and a bromine atom .Chemical Reactions Analysis
Benzyloxymethyl bromide, like other benzylic halides, shows enhanced reactivity due to the adjacent aromatic ring . This reactivity is reflected in its susceptibility to oxidative degradation . It can also participate in cross-coupling reactions with lithium acetylides .Scientific Research Applications
Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids
Benzyloxymethyl bromide is used in the synthesis of (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)-propionic acid, (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid and (2S)-2-benzyl-oxymethyl-3-(2,4-dimethylphenyl)propionic acid . These compounds are synthesized by TiCl4 mediated alkylation of the corresponding (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4-dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary .
Effective Transport Recovery of Palladium (II)
Benzyloxymethyl bromide can be used in the development of polymer inclusion membranes for the effective transport recovery of Palladium (II) from hydrochloric acid solutions .
Photochemical Benzylic Bromination
Benzyloxymethyl bromide is used in photochemical benzylic bromination, also known as the Wohl–Ziegler reaction . This reaction is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .
Mechanism of Action
Target of Action
Benzyloxymethyl bromide (Bom) is primarily used as a protecting group in peptide and protein chemistry . Its primary target is the cysteine thiol group, which plays a crucial role in the structure and function of proteins .
Mode of Action
Benzyloxymethyl bromide interacts with its targets through a process known as protection and deprotection . In this process, Bom is introduced as a cysteine protecting group for use in Fmoc Solid Phase Peptide Synthesis (SPPS), where it facilitates the synthesis of complex disulfide-rich peptides . Deprotection can be achieved using AgOTf-anisole in TFA .
Biochemical Pathways
It’s known that the compound plays a significant role in peptide and protein chemistry, particularly in the synthesis of complex disulfide-rich peptides . These peptides are involved in various biochemical pathways, including signal transduction, immune response, and cellular homeostasis.
Result of Action
The primary result of Benzyloxymethyl bromide’s action is the protection of the cysteine thiol group, enabling the synthesis of complex disulfide-rich peptides . This protection facilitates the synthesis of proteins and peptides, which are essential components of cells and play crucial roles in various biological functions.
Safety and Hazards
Future Directions
While specific future directions for benzyloxymethyl bromide are not mentioned in the sources, it is noted that there is a growing demand from the pharmaceutical industry for single enantiomer compounds . This could potentially open up new avenues for research and development involving benzyloxymethyl bromide and similar compounds.
properties
IUPAC Name |
bromomethoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWLNTIPTFOWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448796 | |
Record name | benzyloxymethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxymethyl bromide | |
CAS RN |
17690-16-3 | |
Record name | benzyloxymethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(bromomethoxy)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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